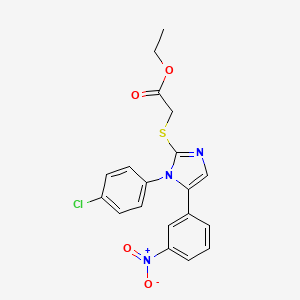![molecular formula C10H10ClN3O2 B2870058 4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid CAS No. 851520-85-9](/img/structure/B2870058.png)
4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is an organic compound with the CAS Number: 851520-85-9 . It has a molecular weight of 239.66 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of this compound typically involves the reaction of 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base . Another pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds has been introduced from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14ClN3O2/c1-4-16-11-9(7(3)15-16)10(13)8(6-14-11)12(17)18-5-2/h6H,4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure using text.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 239.66 . The compound should be stored in a refrigerator .Scientific Research Applications
Novel Synthetic Approaches
The chemical compound 4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid plays a significant role in the synthesis of novel heterocyclic compounds, demonstrating its utility in chemical research. A study by Ghaedi et al. (2015) showcases the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This methodology opens new avenues for the preparation of N-fused heterocycle products in good to excellent yields, emphasizing the compound's versatility in creating diverse chemical structures (Ghaedi et al., 2015).
Antiviral Research
In the realm of medicinal chemistry, derivatives of this compound have been explored for their antiviral properties. Bernardino et al. (2007) synthesized new derivatives that demonstrated inhibitory effects on viruses such as Herpes simplex virus type 1, Mayaro virus, and vesicular stomatitis virus. These findings reveal the potential of these compounds in the development of new antiviral drugs, showcasing the compound's significance in pharmaceutical research (Bernardino et al., 2007).
Material Science and Coordination Chemistry
The compound also finds applications in material science and coordination chemistry. Cheng et al. (2017) detailed the synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. Such research underscores the utility of this compound derivatives in developing new materials with potential applications in catalysis, molecular recognition, and optical materials (Cheng et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H313, H315, and H320 . Precautionary statements include P202, P261, and P280 . It’s recommended to handle this compound with appropriate safety measures, including wearing protective gloves and eye protection .
Properties
IUPAC Name |
4-chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-14-9-7(5(2)13-14)8(11)6(4-12-9)10(15)16/h4H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAVNZSWEJMUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C(=N1)C)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2869979.png)

![[5-(4-Ethylphenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2869981.png)
![3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B2869983.png)



![3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one;dihydrochloride](/img/structure/B2869991.png)



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2869997.png)

